(Benzene)chromium tricarbonyl
Overview
Description
(Benzene)chromium tricarbonyl is an organometallic compound with a chromium center attached to a benzene ring through six π-electrons (η^6-coordination) and three carbonyl (CO) ligands. This compound is part of a broader class of organometallic complexes where transition metals are coordinated to π-systems, offering unique reactivity and properties valuable in organic synthesis and materials science.
Synthesis Analysis
The synthesis of (Benzene)chromium tricarbonyl involves the reaction of benzene with chromium hexacarbonyl, often facilitated by light or heat. This process exemplifies the direct coordination of a transition metal to an aromatic ring, stabilizing the complex through metal-to-ligand back bonding.
Molecular Structure Analysis
Electron diffraction and X-ray crystallography studies reveal that in the vapor phase, (Benzene)chromium tricarbonyl exhibits a nearly unhindered internal rotor, with the molecule consisting of several conformations due to the rotational arrangement of the benzene ring relative to the carbonyl groups. The solid-state structure is more ordered, showing the molecule in a staggered form with specific C-C bond distances indicating slight elongation compared to free benzene, suggesting electronic effects from the chromium tricarbonyl moiety on the benzene ring structure (Chiu, Schäfer, & Seip, 1975).
Chemical Reactions and Properties
(Benzene)chromium tricarbonyl participates in various nucleophilic substitution reactions, demonstrating the complex's reactivity toward different nucleophiles. The formation of products like tricarbonyl[η6-(1,2-diphenylethynyl)benzene]chromium showcases the compound's ability to undergo transformation while retaining its aromatic character, indicative of the stability and reactivity of the chromium-carbonyl bond and the aromatic system (Hong et al., 1996).
Physical Properties Analysis
Studies on the vapor phase molecular structure of (Benzene)chromium tricarbonyl using electron diffraction and vibrational calculations shed light on the compound's dynamic behavior as an internal rotor, as well as its conformational preferences and bond lengths that deviate from those in free benzene due to the interaction with the chromium tricarbonyl fragment.
Chemical Properties Analysis
Theoretical and experimental investigations have provided insights into the electronic effects exerted by the chromium tricarbonyl moiety on the benzene ring. These effects influence the bond lengths within the benzene ring, demonstrating a significant interaction between the metal and the π-system. This interaction not only stabilizes the complex but also modifies the electronic structure of the benzene ring, impacting its reactivity and properties (Low & Hall, 2000).
Scientific Research Applications
Organic Synthesis
(Benzene)chromium tricarbonyl is used as a reagent in organic synthesis . The aromatic ring of (benzene)tricarbonylchromium is substantially more electrophilic than benzene itself, allowing it to undergo nucleophilic addition reactions . It is also more acidic, undergoing lithiation upon treatment with n-butyllithium. The resulting organolithium compound can then be used as a nucleophile in various reactions .
Hydrogenation of Alkynes
(Benzene)chromium tricarbonyl acts as a catalyst for the hydrogenation of alkynes . The product alkene results from 1,4-addition of hydrogen. The complex does not hydrogenate isolated double bonds .
Oxidation of Alkenes
This compound is also used as a catalyst for the oxidation of alkenes .
Nucleophilic Addition Reactions
The aromatic ring of (benzene)tricarbonylchromium is substantially more electrophilic than benzene itself, allowing it to undergo nucleophilic addition reactions . This is due to the electron-withdrawing effect of the chromium tricarbonyl unit .
Stabilization of Negative Charges
The chromium tricarbonyl unit stabilizes negative charges in benzylic positions . This can be useful in various organic synthesis reactions.
Activation of CAr–Halogen Bonds
(Benzene)chromium tricarbonyl can activate CAr–halogen bonds for cross-coupling reactions . This can be particularly useful in the synthesis of complex organic molecules.
Safety And Hazards
properties
IUPAC Name |
benzene;carbon monoxide;chromium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBQYMJNMJHIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6CrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene chromium tricarbonyl | |
CAS RN |
12082-08-5 | |
Record name | (η6-Benzene)tricarbonylchromium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12082-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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